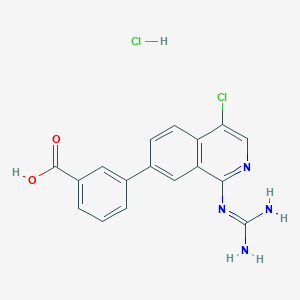
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group containing a p-chlorophenyl and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of p-chlorobenzyl chloride with benzylamine to form the intermediate N-(alpha-(p-chlorophenyl)benzyl)amine.
Alkylation: The intermediate is then alkylated with N-methylaminoethyl chloride under basic conditions to introduce the N-methylamino group.
Cyclization: Finally, the compound undergoes cyclization with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted benzyl or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)piperidine
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)thiomorpholine
Uniqueness
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
| 23892-48-0 | |
Molekularformel |
C20H25ClN2O |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)-phenylmethyl]-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25ClN2O/c1-22(11-12-23-13-15-24-16-14-23)20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI-Schlüssel |
OVLXBFCUWMLQLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1CCOCC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)


![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
